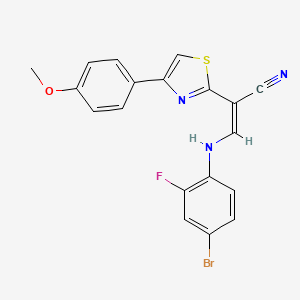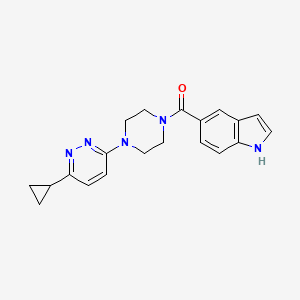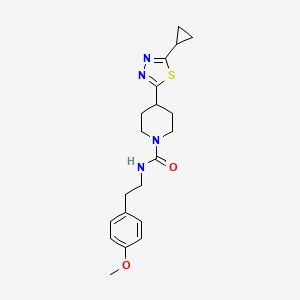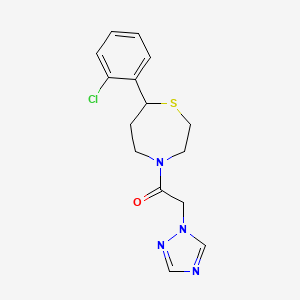
4-(3-(喹啉-2-基氧)吡咯烷-1-羰基)-1H-咪唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a heterocyclic compound that likely exhibits biological activity due to the presence of quinoline and imidazolone moieties. Quinoline derivatives are known for their wide range of biological activities, including antitumor, antibacterial, and anti-proliferative properties . Imidazolones are also of interest in medicinal chemistry for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves palladium-catalyzed cross-coupling reactions and cyclization processes . For example, the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones starts from 4-hydroxyquinolin-2(1H)-ones, indicating that similar starting materials and strategies could be employed for the synthesis of the compound . Additionally, one-pot sequential reactions featuring copper-catalyzed amination have been reported to yield complex quinoline derivatives, which suggests that such methodologies might be applicable for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of 4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one would include a quinoline moiety linked to a pyrrolidine ring, which is further connected to an imidazol-2(3H)-one structure. The presence of these heterocyclic systems is known to contribute to the fluorescence and electronic properties of the molecules, as seen in related compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and amination, to yield a diverse array of products . The presence of reactive sites such as the pyrrolidine nitrogen and the imidazolone carbonyl could allow for further functionalization of the compound. For instance, the amination reactions could be relevant for introducing additional substituents or for the formation of more complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on the substituents and the specific heterocyclic systems present. For instance, the introduction of alkyl or alkoxy groups can enhance the inhibitory activity of these compounds against certain biological targets . The fluorescence properties of quinoline derivatives are also noteworthy, as some compounds exhibit intense fluorescence, which could be useful for imaging or diagnostic purposes . The solubility, melting point, and stability of the compound would be influenced by the specific functional groups and their interactions.
科学研究应用
N-稠合咪唑-喹啉共轭物的合成催化剂
磺胺酸功能化的羟基磷灰石包封的 γ-Fe2O3 纳米粒子已被用作磁性可回收催化剂,用于合成新型共轭咪唑[1,2-a]吡啶和咪唑[2,1-b]噻唑-喹啉衍生物,包括 N-稠合 2-(2-氯-喹啉-3-基)-3-氨基咪唑衍生物。该方法在温和且环境友好的方案中提供了高到优异的产率,突出了在无溶剂条件下促进复杂有机合成的应用 (Mouradzadegun 等人,2015 年)。
抗菌活性
已经合成了一系列新的 4-芳基亚甲烯-1-((6-甲基-2-(对甲苯氧基)喹啉-3 基)亚甲基氨基)-2-苯基-1H-咪唑-5(4H)-酮化合物,并筛选了它们的抗菌活性。这些 5-咪唑酮显示出显着的抗菌活性,表明此类化合物在开发新的抗菌剂中具有潜在用途 (Idrees 等人,2018 年)。
DNA 氧化抑制
通过 Groebke 三组分反应 (3CR) 合成的二茂铁掺入的咪唑[1,2-a]吡啶或喹啉对 DNA 氧化表现出抗氧化作用。这些化合物通过抑制 DNA 氧化显示出在氧化应激相关疾病中的治疗应用潜力,某些结构显着增强了抗氧化功效 (Xi 和 Liu,2015 年)。
属性
IUPAC Name |
4-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16(14-9-18-17(23)20-14)21-8-7-12(10-21)24-15-6-5-11-3-1-2-4-13(11)19-15/h1-6,9,12H,7-8,10H2,(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQVEBQHKFNDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CNC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B3000346.png)
![3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3000347.png)
![butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3000348.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3000352.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B3000354.png)

![N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)


